1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a methanamine group attached to a phenyl ring, which is further substituted with a 3-methylbenzyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine typically involves the reaction of 4-hydroxybenzylamine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of their activity. For example, it may inhibit or activate enzymatic reactions, thereby influencing metabolic pathways. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Allyloxy)-3-methylbenzyl]oxy}phenylacetic acid
- 4-{[4-(Isobutoxybenzyl)oxy]-3-methylphenyl}acetic acid
- 4-{[4-(Isopropoxy-3-methylbenzyl)oxy]phenyl}acetic acid
- 4-{[3-Chloro-4-methoxybenzyl]oxy]phenyl}acetic acid
Uniqueness
1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbenzyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins. This unique structure may also influence its reactivity and stability under various conditions .
Properties
IUPAC Name |
[4-[(3-methylphenyl)methoxy]phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-3-2-4-14(9-12)11-17-15-7-5-13(10-16)6-8-15/h2-9H,10-11,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKANZLKIZDCMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.